molecular formula C19H22N2O2 B4820742 N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B4820742
M. Wt: 310.4 g/mol
InChI Key: AQHLGJPHUWHRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes that are involved in the progression of cancer and inflammation. It may also act by modulating certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea in lab experiments is its potential to target multiple pathways involved in various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One direction is to further explore its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its use in cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been the subject of several scientific studies due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-5-14(6-10-18)11-12-20-19(22)21-17-8-7-15-3-2-4-16(15)13-17/h5-10,13H,2-4,11-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHLGJPHUWHRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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